molecular formula C12H13N3O2S B577816 N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide CAS No. 1258624-12-2

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide

Cat. No. B577816
M. Wt: 263.315
InChI Key: DKNBVHZTLQEZSD-UHFFFAOYSA-N
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Description

“N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide” is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 . It belongs to the class of organic compounds known as phenylpyrimidines .


Molecular Structure Analysis

This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide” include its molecular formula (C12H13N3O2S), molecular weight (263.32), and its structure . Unfortunately, specific details like its melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

  • Analysis of Nimesulide Derivatives : A study by Dey et al. (2015) investigated the structural properties of three nimesulide derivatives, including their intermolecular interactions, using X-ray powder diffraction and Hirshfeld surface analyses. This research is significant for understanding the molecular structures and potential applications of similar sulfonamide compounds (Dey et al., 2015).

  • Synthesis of Sulfonamides with Heterocyclic Compounds : Rozentsveig et al. (2013) described a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the versatility and efficiency in synthesizing sulfonamide derivatives with potential pharmacological applications (Rozentsveig et al., 2013).

  • Synthesis of Methanesulfonamide Derivatives : Research by Durgadas et al. (2012) focused on the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, contributing to the body of knowledge on the synthesis and characterization of sulfonamide compounds (Durgadas et al., 2012).

  • Inhibition of Methionine Aminopeptidase : Huang et al. (2006) identified quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, as potent inhibitors of methionine aminopeptidase. This finding has implications for the development of novel therapeutic agents (Huang et al., 2006).

  • COX-2 Inhibition by Methanesulfonamide Group : Singh et al. (2004) explored the effect of the methanesulfonamide group on COX-2 inhibitory activity, contributing to the understanding of how specific functional groups in sulfonamides can impact biological activity (Singh et al., 2004).

  • Development of Antitumor Agents : A study by Chilin et al. (2009) evaluated a series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides as amsacrine-like derivatives, examining their anticancer activity and DNA intercalation propensity (Chilin et al., 2009).

  • Inhibition of 5-Lipoxygenase : Beers et al. (1997) discovered that N-(5-substituted) thiophene-2-alkylsulfonamides, including N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, are potent inhibitors of 5-lipoxygenase, showing potential for anti-inflammatory applications (Beers et al., 1997).

properties

IUPAC Name

N-[4-(5-aminopyridin-3-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-18(16,17)15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8,15H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNBVHZTLQEZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745302
Record name N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide

CAS RN

1258624-12-2
Record name N-[4-(5-Aminopyridin-3-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
TD Manz, SC Sivakumaren, FM Ferguson… - Journal of medicinal …, 2020 - ACS Publications
Due to their role in many important signaling pathways, phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are attractive targets for the development of experimental therapeutics for …
Number of citations: 15 pubs.acs.org

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